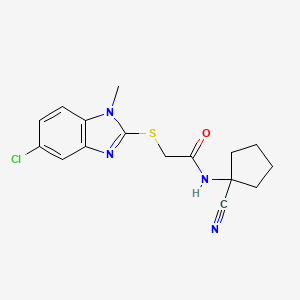
2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis involves a series of steps converting precursor molecules into the target compound. Studies like those by Rehman et al. (2013) and Siddiqui et al. (2014) describe synthesizing similar sulfanyl acetamide compounds through multi-step reactions, involving esterification, hydrazide formation, and subsequent cyclization to achieve the desired oxadiazole or other heterocyclic frameworks, followed by alkylation or acylation steps to introduce the sulfanyl acetamide group (Rehman et al., 2013) (Siddiqui et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide has been elucidated using techniques like NMR, IR, and mass spectrometry, as indicated in the synthesis and characterization studies. These techniques confirm the presence of specific functional groups and the overall structure of the synthesized compounds (Bai et al., 2013).
Chemical Reactions and Properties
Chemical reactions and properties include the reactivity of the compound with various reagents, its behavior under different chemical conditions, and the formation of products. Research on similar sulfanyl acetamides demonstrates their potential reactivity towards enzymatic inhibition and their role as intermediates in the synthesis of more complex molecules (Abbasi et al., 2020).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline structure contribute to understanding the compound's physical state and behavior under various conditions. For instance, the crystal structure analysis of related compounds provides insights into their molecular arrangement and interactions, impacting their physical stability and solubility (Cai et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the compound's potential applications and behavior in various environments. Studies on compounds with similar structures have explored their antibacterial and anti-enzymatic activities, highlighting the importance of the sulfanyl acetamide group in biological interactions (Rehman et al., 2016).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis of structurally related compounds often involves multi-step reactions, where intermediates such as chloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)acetamide undergo cyclization to form complex structures like 2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one. These processes highlight the chemical versatility and reactivity of such frameworks, enabling the derivation of various heterocyclic compounds with potential biological applications (Markosyan et al., 2018).
Potential Biological Activities
Compounds with benzimidazole, sulfonamide, and acetamide groups have been explored for various biological activities. For instance, derivatives containing sulfonamide moieties are investigated for their antibacterial and antifungal properties due to their mechanism of inhibiting bacterial carbonic anhydrases, which are essential for biosynthetic processes. This property is leveraged in the design of new antimicrobial agents (Darwish et al., 2014). Moreover, compounds featuring these moieties have shown potential in antitumor activity evaluation, where they are tested against various cancer cell lines, revealing significant leads for further anticancer drug development (Yurttaş et al., 2015).
Propriétés
IUPAC Name |
2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4OS/c1-21-13-5-4-11(17)8-12(13)19-15(21)23-9-14(22)20-16(10-18)6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYNNBSDPKITHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N=C1SCC(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[3-(4-chlorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2480244.png)
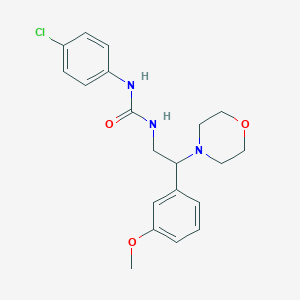
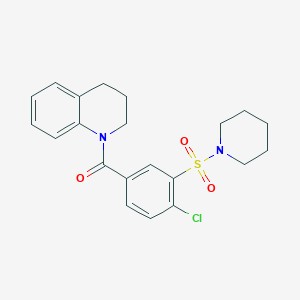

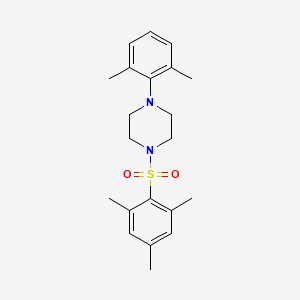
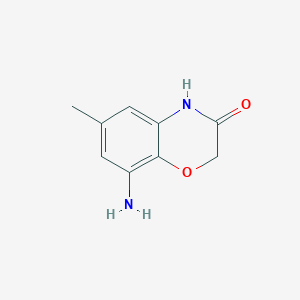
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2480255.png)
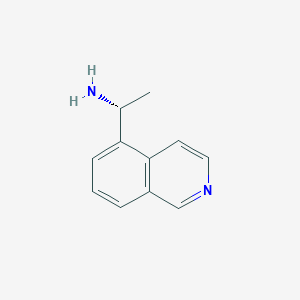
![1-(Chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane](/img/structure/B2480257.png)

![1-(3-oxo-3-(spiro[chroman-2,4'-piperidin]-1'-yl)propyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2480261.png)
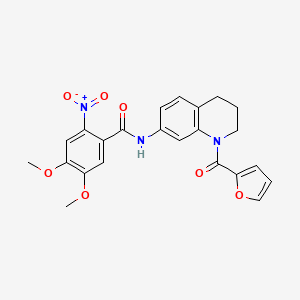
![8-(4-ethoxyphenyl)-N-(4-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2480264.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2480266.png)